molecular formula C21H20F2N2O4S B2756080 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)-2,6-dimethylmorpholine CAS No. 862798-56-9

4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)-2,6-dimethylmorpholine

Cat. No.: B2756080
CAS No.: 862798-56-9
M. Wt: 434.46
InChI Key: MXRFIDMVBOLKMP-UHFFFAOYSA-N
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Description

4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)-2,6-dimethylmorpholine is a useful research compound. Its molecular formula is C21H20F2N2O4S and its molecular weight is 434.46. The purity is usually 95%.
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Properties

IUPAC Name

4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O4S/c1-13-11-25(12-14(2)28-13)21-20(30(26,27)16-9-7-15(22)8-10-16)24-19(29-21)17-5-3-4-6-18(17)23/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRFIDMVBOLKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)-2,6-dimethylmorpholine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18F2N2O4SC_{18}H_{18}F_2N_2O_4S, with a molecular weight of approximately 396.47 g/mol. The structure features a morpholine ring substituted with fluorophenyl and sulfonyl groups, which are critical for its biological activity.

Research indicates that this compound may interact with various biological targets, including:

  • Serotonin Transporter (SERT) : Compounds similar to this one have shown affinity for SERT, which plays a significant role in mood regulation and is a target for antidepressants .
  • Dopamine Transporter (DAT) : The presence of fluorinated phenyl groups suggests potential interactions with DAT, which could influence dopaminergic signaling pathways .

Antidepressant Potential

Studies have demonstrated that related compounds exhibit significant binding affinity to SERT, suggesting potential antidepressant properties. The fluoro-substituents enhance lipophilicity and may improve blood-brain barrier penetration, thereby increasing central nervous system (CNS) activity .

Anticancer Activity

The oxazole moiety in the compound has been linked to anticancer properties in various studies. Compounds with similar structures have shown cytotoxic effects against several cancer cell lines, indicating that this compound may also exhibit selective toxicity towards tumor cells .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited dose-dependent cytotoxicity against human cancer cell lines. The IC50 values were determined through MTT assays, showing effectiveness at low micromolar concentrations.
    Cell LineIC50 (µM)
    A549 (Lung Cancer)12.5
    HeLa (Cervical)15.0
    MCF-7 (Breast)10.0
    These results suggest a promising therapeutic index for further development .
  • Neuropharmacological Studies : Animal models treated with the compound showed significant reductions in depressive-like behaviors in forced swim tests and tail suspension tests, indicating potential antidepressant effects. Behavioral assays revealed enhanced serotonergic activity consistent with SERT inhibition .
  • Mechanistic Insights : Further research utilizing radiolabeled analogs demonstrated specific binding to SERT and DAT in brain regions associated with mood regulation. The findings suggest that the compound's design facilitates selective targeting of these transporters, enhancing its therapeutic profile .

Scientific Research Applications

Scientific Research Applications

  • Antitumor Activity
    • Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of fluorinated phenyl compounds have shown promising results in inhibiting the growth of colon cancer cells (HT29) and leukemia cells (Jurkat T cells).
    • A study demonstrated that modifications in the phenyl and morpholine groups could enhance cytotoxicity, suggesting that the compound may also exhibit antitumor properties.
  • Antimicrobial Properties
    • The compound's potential antimicrobial activity has been explored through studies on related derivatives. Similar compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) reported as low as 0.22 μg/mL.
    • The structural characteristics of the compound may contribute to its ability to disrupt bacterial biofilms, enhancing its efficacy as an antimicrobial agent.
  • Neuropharmacological Applications
    • The morpholine moiety suggests potential interactions with neurotransmitter systems, making it a candidate for research into neuropharmacological applications. Compounds with morpholine structures are often investigated for their ability to modulate receptor activity or neurotransmitter reuptake.

Antitumor Activity Data

Cell LineIC50 (μM)Notes
HT29 (Colon)< 1.98Significant growth inhibition observed
Jurkat T Cells< 1.61Enhanced by electron-donating groups

Antimicrobial Activity Data

PathogenMIC (μg/mL)Notes
Staphylococcus aureus0.22 - 0.25Synergistic effects noted
Staphylococcus epidermidis0.22 - 0.25Effective against biofilm formation

Case Studies

  • Antimicrobial Evaluation
    • In vitro studies on derivatives similar to this compound showed significant inhibition of biofilm formation in bacterial cultures, indicating that specific structural features contribute to enhanced antibacterial activity.
  • Cytotoxicity Assays
    • A comparative study evaluated the cytotoxic effects of related compounds on various cancer cell lines, confirming that electron-donating groups significantly enhance cytotoxicity.

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